molecular formula C14H15ClN2O B2856709 4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride CAS No. 57928-77-5

4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride

Cat. No.: B2856709
CAS No.: 57928-77-5
M. Wt: 262.74
InChI Key: DUNNDOBERUQRSI-UHFFFAOYSA-N
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Description

Historical Context of Carboximidamide Derivatives

Carboximidamide derivatives trace their origins to early investigations into amidine chemistry, a class of compounds first explored for their antiparasitic properties in the 1930s. The Pinner reaction, developed in 1877, laid the groundwork for synthesizing amidines from nitriles, a method later adapted for carboximidamides. By the mid-20th century, researchers recognized the pharmacological potential of benzamidine analogs, leading to the development of compounds like pentamidine for treating trypanosomiasis. The introduction of carboximidamide-specific functionalities, such as the phenoxymethyl group in 4-(phenoxymethyl)benzene-1-carboximidamide hydrochloride, emerged from efforts to enhance bioavailability and target selectivity.

A pivotal shift occurred in the 2010s with the integration of computational drug design, enabling precise modifications to the carboximidamide scaffold. For instance, replacing charged amidinium groups with neutral 1-aminoisoquinoline moieties improved blood-brain barrier penetration, as demonstrated in MRGPRX1 agonists for pain management. This evolution underscores the scaffold’s adaptability, bridging traditional synthetic chemistry with modern therapeutic demands.

Research Importance in Modern Chemical Sciences

Carboximidamides occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding and π-π interactions, making them ideal for enzyme active-site binding. The compound this compound exemplifies this through its inhibition of kinases such as EGFR and BRAF^V600E^, key targets in oncology. Structural studies reveal that the phenoxymethyl group enhances hydrophobic interactions with protein pockets, while the carboximidamide moiety stabilizes binding via hydrogen bonds.

Table 1: Biological Targets of Carboximidamide Derivatives

Target Biological Activity Example Compound Reference
EGFR Antiproliferative (IC~50~ = 0.89 μM) Piperine-carboximidamide hybrids
MRGPRX1 Analgesic (EC~50~ = 0.12 μM) 1-Aminoisoquinoline derivatives
Succinate dehydrogenase Antifungal (EC~50~ = 2.3 μM) SDHI fungicides

Beyond therapeutics, carboximidamides are vital in agrochemicals. As succinate dehydrogenase inhibitors (SDHIs), they disrupt fungal energy metabolism, offering broad-spectrum crop protection. The structural flexibility of these compounds allows for tuning against resistant fungal strains, addressing a major challenge in sustainable agriculture.

Current Research Landscape and Trends

Contemporary studies emphasize multi-target drug design, as seen in piperine-carboximidamide hybrids that concurrently inhibit EGFR, BRAF^V600E^, and CDK2. These hybrids leverage natural product frameworks to enhance pharmacokinetic profiles, marrying traditional pharmacophores with synthetic carboximidamide functionalities. Advances in synthetic chemistry, such as CDI-mediated coupling reactions, have streamlined the production of complex carboximidamide derivatives, reducing reliance on classical Pinner conditions.

Table 2: Recent Synthetic Methodologies for Carboximidamides

Method Substrates Yield (%) Application Reference
CDI-mediated coupling Piperic acid + amidoximes 75–92 Anticancer hybrids
Catalytic hydrogenation Nitro intermediates 85–90 MRGPRX1 agonists
Reductive amination Benzaldehydes + aminobenzamidines 68–78 Antifungal agents

Another trend involves leveraging in silico tools to predict ADME properties and off-target effects. For example, molecular docking of this compound into BRAF^V600E^ reveals favorable interactions with Val600 and Lys483, rationalizing its nanomolar inhibitory activity. Researchers are also exploring spinal cord-selective distribution to minimize peripheral side effects, a strategy validated in murine models for pain therapeutics.

Properties

IUPAC Name

4-(phenoxymethyl)benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13;/h1-9H,10H2,(H3,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNDOBERUQRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(Phenoxymethyl)benzaldehyde with ammonium chloride and sodium cyanide under controlled conditions to form the corresponding carboximidamide. The hydrochloride salt is then obtained by treating the carboximidamide with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.

    Industry: It serves as a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Phenoxymethyl vs. Cyclohexyloxy: The phenoxymethyl group provides aromatic π-π stacking interactions, advantageous for binding to hydrophobic enzyme pockets.
  • Halogenated Derivatives: The 4-fluorophenoxy analog () exhibits stronger electronegativity, improving hydrogen bonding with target proteins. The 4-chloro derivative () is smaller, enabling deeper penetration into enzyme active sites but with reduced metabolic stability .

Physicochemical Properties

  • Solubility: Morpholine and piperidinyl substituents () improve aqueous solubility, critical for intravenous formulations .

Biological Activity

4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}ClN2_{2}
  • Molecular Weight : 270.75 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various carboximidamide derivatives, including this compound. The compound has shown effectiveness against several bacterial strains.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for this compound against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae2.0
Pseudomonas aeruginosa3.0

These results indicate that the compound possesses significant antibacterial activity, particularly against multidrug-resistant strains.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines. The mechanism appears to involve cell cycle arrest and apoptosis induction.

Case Study: Cell Cycle Analysis

A study investigated the effect of the compound on human leukemia cells (HuT78). The findings are summarized below:

  • Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the subG0/G1 phase population, indicating apoptosis.
  • Cell Viability : The IC50_{50} value was determined to be approximately 5 µM, suggesting potent antiproliferative effects.

The table below illustrates the impact on cell cycle distribution:

Cell Cycle PhaseControl (%)Treated (%)
G17045
S2025
G2/M105
SubG0/G1025

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis pathways. Research indicates that it may inhibit key enzymes or receptors associated with cancer cell growth and survival.

Q & A

Q. What are the key considerations for synthesizing 4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride with high purity?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and carboximidamide group introduction. Critical steps include optimizing reaction temperatures (e.g., 60–80°C for morpholine ring formation) and using anhydrous conditions to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is essential, with purity validated by HPLC (>95%) and NMR (e.g., δ 7.4–7.6 ppm for aromatic protons) .

Q. How can researchers confirm the structural identity of this compound?

Analytical characterization should include:

  • 1H/13C NMR : Aromatic protons (δ 6.8–7.6 ppm), methylene groups (δ 4.2–4.5 ppm), and carboximidamide NH2 signals (δ 8.1–8.3 ppm).
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 241.72 for C11H16ClN3O).
  • Elemental Analysis : Carbon and nitrogen content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, lab coat, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation).
  • Work under a fume hood to avoid inhalation (P261).
  • Store in inert atmosphere at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitutions) alter the compound’s pharmacological profile?

Substituents on the benzene or morpholine ring significantly impact bioactivity. For example:

  • Halogenation (e.g., bromine at the para position) increases cytotoxicity (IC50 < 10 µM in HCT-116 cells) by enhancing DNA intercalation.
  • Methoxyethyl groups improve solubility but may reduce target binding affinity. SAR studies using in silico docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) are recommended to optimize selectivity .

Q. What methodologies resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols:

  • Use MTT assays with matched cell lines (e.g., HeLa vs. MCF-7).
  • Validate enzyme inhibition via kinetic assays (e.g., NADPH depletion rates for oxidoreductases).
  • Cross-reference with structurally analogous compounds (e.g., 4-chlorobenzene-1-carboximidamide hydrochloride) to identify substituent-specific trends .

Q. What advanced techniques are used to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD < 1 µM for kinase targets).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to guide rational drug design .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism.
  • LC-MS/MS : Quantify plasma half-life (t1/2) and bioavailability in rodent models.
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-tagged) to track organ-specific accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.